4-Cyclopropoxy-6-ethylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-6-ethylpyridine-2-sulfonamide is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.29 g/mol . It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-6-ethylpyridine-2-sulfonamide typically involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of an organic or inorganic base . The reaction conditions can vary depending on the specific reagents used, but generally, the process involves the following steps:
Formation of the sulfonyl chloride: This is achieved by reacting the corresponding sulfonic acid with thionyl chloride or another chlorinating agent.
Reaction with the amine: The sulfonyl chloride is then reacted with the desired amine (in this case, 4-Cyclopropoxy-6-ethylpyridine-2-amine) in the presence of a base such as triethylamine or pyridine to form the sulfonamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-6-ethylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum . Major products formed from these reactions include sulfone, amine, and substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-6-ethylpyridine-2-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-6-ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity . This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-6-ethylpyridine-2-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: Known for its antibacterial properties, sulfanilamide is used to treat bacterial infections.
Sulfamethoxazole: Another antibacterial sulfonamide, often used in combination with trimethoprim to treat various infections.
Sulfadiazine: Used in the treatment of bacterial infections and as a part of combination therapy for certain parasitic infections.
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and applications compared to other sulfonamides .
Eigenschaften
Molekularformel |
C10H14N2O3S |
---|---|
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
4-cyclopropyloxy-6-ethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-2-7-5-9(15-8-3-4-8)6-10(12-7)16(11,13)14/h5-6,8H,2-4H2,1H3,(H2,11,13,14) |
InChI-Schlüssel |
IQYSAFCXDKDUOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CC(=C1)OC2CC2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.